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Introduction

Canagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, has demonstrated promising effects in

reducing hepatic steatosis in patients with type 2 diabetes and NAFLD/MASLD (Metabolic Dysfunction-

Associated Steatotic Liver Disease). This protocol outlines a comprehensive methodology for quantifying

changes in intrahepatic triglyceride (IHTG) content using proton magnetic resonance spectroscopy (¹H-

MRS) and other imaging modalities in clinical studies investigating canagliflozin treatment. The non-

invasive assessment of hepatic steatosis through quantitative imaging provides valuable endpoints for

evaluating therapeutic efficacy in metabolic liver disease [1] [2].

Study Design Considerations

Population Selection:

Inclusion Criteria: Adults with type 2 diabetes and NAFLD/MASLD confirmed by imaging or
histology; HbA1c 6.5%-9.0%; BMI >20 kg/m²

Exclusion Criteria: Significant alcohol consumption; other liver diseases; renal impairment (eGFR
<60 mL/min/1.73 m²); contraindications to MRI [1]

Intervention Protocol:

Dosage: Canagliflozin 100 mg orally once daily
Duration: 6 months

Concomitant Medications: Continue existing glucose-lowering therapies with dose adjustments as
needed to prevent hypoglycemia [1] [2]
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Timeline of Assessments:

Baseline, 1, 3, and 6 months: Clinical and biochemical parameters
Baseline and 6 months: Comprehensive imaging assessment (MRI, MRS, CT, transient

elastography) [1]

Quantitative Assessment Methods for Hepatic
Steatosis

Proton Density Fat Fraction (PDFF) via MRI

Imaging Protocol:

Equipment: 3.0-T MRI system with anterior array coil
Sequence: Chemical shift-based multipoint water-fat separation method with iterative decomposition

of water and fat with echo asymmetry and least-squares estimation (IDEAL-IQ)
Parameters: Repetition time 6.63 ms; echo time Min0.9 ms-Max4.8 ms (6 echo); flip angle 1°;

reconstructive voxel size 2.8×2.8×2.8 mm
Analysis: Three regions of interest (ROIs) of 300 mm² within right hepatic lobe parenchyma; average

PDFF used for analysis [1]

Complementary Imaging Modalities

Computed Tomography (CT):

Protocol: Unenhanced CT with 120 kVp, section thickness 5 mm
Analysis: Three ROIs in right hepatic lobe; mean CT values in Hounsfield units (HU) [1]

Transient Elastography with CAP:

Equipment: FibroScan with M-probe

Measurement: Controlled attenuation parameter (CAP) values with valid measurements according to
liver stiffness criteria

Output: Median CAP value (100-400 dB/m) with IQR/MCAP ratio for variability assessment [1]
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Key Efficacy Outcomes from Clinical Studies

Table 1: Changes in Hepatic Steatosis Parameters Following Canagliflozin Treatment

Parameter Baseline Value 6-Month Value Absolute Change p-value

MRI-PDFF (%) 20.6% (11.7-29.8%) 10.6% (5.4-22.6%) -10.0% 0.008

HbA1c (%) 7.6% (7.1-8.4%) 6.9% (6.5-7.8%) -0.7% <0.05

Body Weight (kg) 75.3 ± 14.1 72.6 ± 13.3 -2.7 kg <0.05

HOMA-IR 5.8 (3.1-9.5) 3.3 (2.0-5.5) -2.5 <0.05

ALT (U/L) 48 (34-72) 32 (22-47) -16 <0.05

Data presented as median (interquartile range) or mean ± SD as available in source studies [1] [2]

Table 2: Additional Metabolic Parameters Affected by Canagliflozin Treatment

Parameter Baseline
6-Month
Follow-up

Change
Statistical
Significance

Visceral Adipose Tissue (cm³) 240.2 ±

112.3

216.3 ± 101.1 -23.9

cm³

p < 0.05

Subcutaneous Adipose
Tissue (cm³)

8.5 ± 3.2 7.8 ± 2.9 -0.7 cm³ p < 0.05

Skeletal Muscle Volume (cm³) 145.3 ± 35.6 139.8 ± 33.2 -5.5 cm³ p < 0.05

hs-CRP (mg/L) 1.2 (0.5-2.8) 0.7 (0.3-1.5) -0.5
mg/L

p < 0.05

Data from Aoki et al. 2021 [1] [2]
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Proposed Mechanisms of Action for Hepatic Benefits

AMPK-Sirt1-Pgc-1α Signaling Pathway

Canagliflozin directly promotes mitochondrial biogenesis and function in adipocytes through the AMPK-

Sirt1-Pgc-1α signaling pathway, independently of SGLT2 inhibition. This pathway activation results in

increased mitochondrial oxidative phosphorylation, fatty acid oxidation, and thermogenesis, contributing to

improved cellular energy homeostasis [3].
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Figure 1: Canagliflozin activates mitochondrial biogenesis through the AMPK-Sirt1-Pgc-1α pathway

FGF21-ERK1/2 Pathway and NLRP3 Inflammasome Regulation

In rodent models, canagliflozin ameliorates NAFLD progression by preventing NLRP3-mediated pyroptosis

through the FGF21-ERK1/2 pathway. Treatment restores FGF21 and its downstream ERK1/2/AMPK

signaling while reducing NLRP3 inflammasome activation, thereby mitigating hepatic inflammation and

fibrosis [4].
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Figure 2: Canagliflozin inhibits NLRP3-mediated pyroptosis via FGF21-ERK1/2 pathway

Discussion and Clinical Implications

The quantitative reduction in hepatic PDFF demonstrated through ¹H-MRS and other imaging modalities

indicates that canagliflozin provides direct benefits on hepatic steatosis independent of its effects on body

weight, insulin resistance, or adiposity. The mechanistic studies reveal multiple pathways through which

canagliflozin exerts these hepatic benefits, including enhanced mitochondrial function, reduced lipotoxicity,

and suppression of inflammatory pathways [3] [4] [1].

These application notes provide researchers with validated protocols for assessing canagliflozin's impact on

hepatic metabolism. The combination of quantitative imaging endpoints with mechanistic molecular

investigations offers a comprehensive framework for evaluating therapeutic efficacy in NAFLD/MASLD

drug development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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